S-(-)-7-Desmethyl-8-nitro Blebbistatin
S-(-)-7-Desmethyl-8-nitro Blebbistatin
(S)-nitro-Blebbistatin is a more stable form of (-)-blebbistatin, which is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (-)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50 = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 80 µM). Through these effects, it blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. The addition of a nitro group stabilizes the molecule to circumvent its degradation by prolonged blue light exposure. (S)-nitro-Blebbistatin has the same stereochemistry as the active (-)-blebbistatin enantiomer.
Brand Name:
Vulcanchem
CAS No.:
856925-75-2
VCID:
VC20813309
InChI:
InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1
SMILES:
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4
Molecular Formula:
C17H13N3O4
Molecular Weight:
323.30 g/mol
S-(-)-7-Desmethyl-8-nitro Blebbistatin
CAS No.: 856925-75-2
Cat. No.: VC20813309
Molecular Formula: C17H13N3O4
Molecular Weight: 323.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (S)-nitro-Blebbistatin is a more stable form of (-)-blebbistatin, which is a selective cell-permeable inhibitor of non-muscle myosin II ATPases. (-)-Blebbistatin rapidly and reversibly inhibits Mg-ATPase activity and in vitro motility of non-muscle myosin IIA and IIB for several species (IC50 = 0.5-5 µM), while poorly inhibiting smooth muscle myosin (IC50 = 80 µM). Through these effects, it blocks apoptosis-related bleb formation, directed cell migration, and cytokinesis in vertebrate cells. However, prolonged exposure to blue light (450-490 nm) results in degradation of blebbistatin to an inactive product via cytotoxic intermediates, which may be problematic for its use in fluorescent live cell imaging applications. The addition of a nitro group stabilizes the molecule to circumvent its degradation by prolonged blue light exposure. (S)-nitro-Blebbistatin has the same stereochemistry as the active (-)-blebbistatin enantiomer. |
|---|---|
| CAS No. | 856925-75-2 |
| Molecular Formula | C17H13N3O4 |
| Molecular Weight | 323.30 g/mol |
| IUPAC Name | (3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one |
| Standard InChI | InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 |
| Standard InChI Key | VIMYHNYWFMRDKQ-QGZVFWFLSA-N |
| Isomeric SMILES | C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 |
| SMILES | C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 |
| Appearance | Assay:≥98%A crystalline solid |
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